5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-sulfonamide as the core structure. The bromination of the thiophene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The triazole moiety can be introduced via a click chemistry reaction, typically involving an azide and an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it versatile for constructing diverse chemical libraries.
Biology and Medicine
The triazole moiety is known for its biological activity, and compounds containing this group are often explored for their potential as pharmaceuticals. This compound could be investigated for its antimicrobial, antifungal, or anticancer properties.
Industry
In materials science, the compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, the triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The bromine atom and thiophene ring can also participate in interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenesulfonamide: Lacks the triazole moiety, making it less versatile in biological applications.
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide:
Uniqueness
The presence of both the bromine atom and the triazole moiety in 5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide makes it particularly unique
Properties
IUPAC Name |
5-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2S2/c1-8(2)9(7-16-13-5-6-14-16)15-20(17,18)11-4-3-10(12)19-11/h3-6,8-9,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWGPYDBZYQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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